molecular formula C5H10O4 B1279342 3,3-dimethoxypropanoic Acid CAS No. 6191-98-6

3,3-dimethoxypropanoic Acid

Cat. No.: B1279342
CAS No.: 6191-98-6
M. Wt: 134.13 g/mol
InChI Key: TYMBNRMIBWOQGH-UHFFFAOYSA-N
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Description

3,3-Dimethoxypropanoic acid is an organic compound with the molecular formula C5H10O4 It is a derivative of propanoic acid, where two methoxy groups are attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethoxypropanoic acid typically involves the reaction of propanoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the esterification of this compound with methanol, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,3-Dimethoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 3,3-Dimethoxypropionic acid
  • 3,4-Dimethoxyphenylpropanoic acid
  • 3,3-Dimethoxybutanoic acid

Comparison: 3,3-Dimethoxypropanoic acid is unique due to its specific structure and the presence of two methoxy groups on the third carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. For instance, 3,4-dimethoxyphenylpropanoic acid has a phenyl group, which significantly alters its chemical behavior and applications .

Properties

IUPAC Name

3,3-dimethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMBNRMIBWOQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438798
Record name 3,3-dimethoxypropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6191-98-6
Record name 3,3-dimethoxypropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g (0.33 mol.) of Methyl 3,3-dimethoxy-propanoate in 200 ml of 2N NaOH solution in water were refluxed 2 hours. After cooling the solution was acidified with hydrochloric acid then extracted two times with 200 ml of CH2Cl2. The extracts were dried on sodium sulfate and evaporated to leave 35 g (Yield=78%) of 3,3-dimethoxy-propanoic acid as an oil.
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200 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research paper?

A1: The paper details, for the first time, the asymmetric synthesis of both (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid. [] This is significant because asymmetric synthesis allows for the selective creation of a specific enantiomer, which is crucial in pharmaceutical development as different enantiomers can have drastically different biological activities.

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